Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate
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Overview
Description
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate is an organic compound with the molecular formula C11H14N2O3S. It is a solid substance that can appear white to light yellow in color. This compound is known for its specific structure and chemical properties .
Preparation Methods
The synthesis of Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate typically involves organic synthesis techniques. While specific synthetic routes and reaction conditions are often proprietary, the general approach involves the reaction of appropriate starting materials under controlled conditions to yield the desired product . Industrial production methods may vary, but they generally require expertise in organic synthesis and the use of specialized equipment.
Chemical Reactions Analysis
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It may be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its reactivity and applications.
Properties
Molecular Formula |
C11H14N2O3S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
methyl 5-amino-2-(dimethylcarbamoylsulfanyl)benzoate |
InChI |
InChI=1S/C11H14N2O3S/c1-13(2)11(15)17-9-5-4-7(12)6-8(9)10(14)16-3/h4-6H,12H2,1-3H3 |
InChI Key |
SLVLLVZFKBGQDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1)N)C(=O)OC |
Origin of Product |
United States |
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